molecular formula C21H26O2 B601978 4-Methyl-ethinylestradiol CAS No. 155683-61-7

4-Methyl-ethinylestradiol

Cat. No.: B601978
CAS No.: 155683-61-7
M. Wt: 310.44
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Description

Contextualization within Synthetic Estrogen Research

The field of synthetic estrogen research is largely built upon the principle of structure-activity relationships (SAR), which examines how a molecule's chemical structure relates to its biological activity. youtube.comnih.gov 4-Methyl-ethinylestradiol is a direct derivative of ethinylestradiol, one of the most potent and widely used synthetic estrogens. wikipedia.orgresearchgate.net Ethinylestradiol itself is an analog of the natural estrogen, 17β-estradiol, but is modified with an ethinyl group at the C17α position. This modification significantly increases its resistance to metabolic breakdown in the liver, thereby enhancing its oral bioavailability and potency. youtube.comuomustansiriyah.edu.iq

This compound introduces an additional modification: a methyl group (CH₃) on the C4 position of the phenolic A-ring of the steroid nucleus. fda.govpharmaffiliates.com In medicinal chemistry, the alkylation of an aromatic ring on a steroid can decrease estrogenic activity. youtube.comuomustansiriyah.edu.iq Therefore, the synthesis and study of compounds like this compound are classic examples of SAR studies. Researchers investigate this compound to understand precisely how methylation at this specific position alters the physicochemical properties and, consequently, the biological behavior of the parent molecule, ethinylestradiol. It is also known as Ethinylestradiol EP Impurity K, indicating its presence as a related substance in the production of ethinylestradiol. pharmaffiliates.comsynzeal.com

Academic Significance and Current Research Landscape

The primary academic significance of this compound lies in its use as a chemical probe to investigate the pharmacology of estrogens. Research focuses on how the addition of the C4-methyl group influences its interaction with the two main estrogen receptor subtypes, ERα and ERβ. oup.com The binding affinity of a ligand to these receptors is a critical determinant of its estrogenic effect. nih.gov

Studies comparing methylated and non-methylated estrogens provide insight into the steric and electronic requirements of the ligand-binding pocket of the estrogen receptors. nih.gov For instance, research on the related compound 4-methylestradiol (B119807) (which lacks the 17α-ethinyl group) found that its relative binding affinity for the estrogen receptor was only 10-25% that of estradiol (B170435). nih.gov While direct comparative data for this compound is sparse in readily available literature, the principle remains that such modifications generally reduce binding affinity. uomustansiriyah.edu.iq Ethinylestradiol, by contrast, has been shown in some studies to have a higher binding affinity for ERα than the natural hormone estradiol. wikipedia.orgoup.com

The current research landscape also includes the study of the metabolism of synthetic estrogens. The presence of the 4-methyl group can influence the metabolic pathways, particularly the aromatic hydroxylation that is a key step in the breakdown of estrogens. drugbank.comresearchgate.net Understanding how this group alters metabolism is important for predicting the formation of various metabolites and their own potential biological activities.

Scope and Objectives of the Academic Research Outline

The academic investigation of this compound is driven by specific and focused objectives aimed at contributing to the fundamental understanding of steroid biochemistry and pharmacology. The scope is generally confined to in vitro and preclinical studies rather than clinical development.

The primary objectives of research involving this compound include:

Elucidation of Structure-Activity Relationships: A core goal is to systematically determine how the C4-methyl group quantitatively affects the binding affinity for estrogen receptor subtypes (ERα and ERβ) compared to ethinylestradiol. nih.govoup.com This helps to map the ligand-binding domain of the receptors.

Investigation of Metabolic Fate: Research aims to characterize the metabolic pathways of this compound. This includes identifying the primary metabolites formed by liver enzymes (such as cytochrome P450s) and understanding whether the 4-methyl group blocks or alters common metabolic sites, like the 2-hydroxylation position. drugbank.comresearchgate.netpharmgkb.org

Use as a Reference Standard: In analytical chemistry, purified this compound serves as a reference standard for the detection and quantification of impurities in bulk or formulated ethinylestradiol products. synzeal.comresearchgate.net This is crucial for quality control in the pharmaceutical industry.

Probing Enzyme Specificity: The compound can be used as a substrate to study the activity and specificity of enzymes involved in steroid metabolism, such as aromatase or sulfotransferases, to see how A-ring substitutions affect enzyme recognition and processing. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUXDWYIPYRJJU-SACAXFFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165953
Record name 4-Methyl-ethinylestradiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155683-61-7
Record name 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155683-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-ethinylestradiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12GK7503E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Modification of 4 Methyl Ethinylestradiol

Historical and Contemporary Synthesis Pathways of Ethinylestradiol Analogues

The journey to synthesize ethinylestradiol and its analogues began with the groundbreaking work of Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin in 1938. wikidoc.orgtandfonline.comkup.at They successfully synthesized ethinylestradiol, the first orally active synthetic steroidal estrogen, by introducing an ethynyl (B1212043) group at the 17α position of estradiol (B170435). wikidoc.orgkup.at This modification significantly increased the compound's resistance to hepatic degradation, enabling oral bioavailability. tandfonline.com

Contemporary synthetic methods continue to build upon this foundational work, often starting with estrone (B1671321) as a precursor. A common modern approach involves the reaction of estrone with potassium acetylide to introduce the ethynyl group at the C17 position. google.com This method is favored for its efficiency and high yield. google.com The synthesis of 4-Methyl-ethinylestradiol specifically involves the use of 4-methylestrone (B1142822) as the starting material, following a similar ethynylation strategy.

Stereoselective Synthesis Methodologies

The stereochemistry at the C17 position is critical for the biological activity of ethinylestradiol and its analogues. The desired product, 17α-ethinylestradiol, has the ethynyl group in the alpha position. However, the synthesis can also yield the 17β-ethynyl epimer, which is devoid of measurable estrogenicity. nih.gov

Controlling the stereoselectivity of the ethynylation reaction is a key challenge. One reported method to achieve the unusual 17β-ethynylation involves reacting estrone 3-methyl ether under equilibrating conditions. nih.gov Conversely, the synthesis of the biologically active 17α-epimer can be achieved through methods like the reduction of a corresponding epoxide with lithium aluminum hydride (LiAlH4). nih.gov The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome of the synthesis. For instance, the use of potassium acetylide in tetrahydrofuran (B95107) (THF) has been shown to produce high-purity 17α-ethinylestradiol. google.com

Precursor Chemistry and Reaction Optimization

The primary precursor for the synthesis of ethinylestradiol and its 4-methyl analogue is estrone or 4-methylestrone, respectively. The key reaction is the addition of an ethynyl group to the 17-keto group of the steroid. Optimization of this reaction is crucial for maximizing yield and purity.

Several factors influence the efficiency of the ethynylation reaction. The choice of the acetylide reagent is significant, with potassium acetylide being a common choice. google.com The reaction solvent also plays a critical role; tetrahydrofuran (THF) is often used. google.com Temperature control is another important parameter, with reactions often carried out at low temperatures to ensure selectivity and stability. A patented method highlights a two-step process: first, reacting potassium hydroxide (B78521) powder with acetylene (B1199291) gas to form potassium acetylide, and then reacting this with estrone to yield high-purity ethinylestradiol. google.com This method emphasizes simple reaction conditions and high efficiency. google.com

Further optimization can involve the use of catalysts and careful control of reaction time. For instance, in the synthesis of a radiolabeled estradiol derivative, the Huisgen "click reaction" was optimized by using copper(I) generated in situ from copper(II) sulfate (B86663) and ascorbic acid. nih.gov The reaction conditions, including temperature and solvent, were adjusted to improve yield and prevent precipitation. nih.gov

Derivatization Techniques for Functionalization and Labeling

Derivatization of ethinylestradiol and its analogues is essential for a range of analytical and research applications. These modifications can introduce reporter groups for detection or isotopic labels for mechanistic studies.

Introduction of Reporter Groups for Analytical Applications

The introduction of reporter groups enhances the detectability of ethinylestradiol derivatives in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). Due to the low ionization efficiency of the native molecule, derivatization is often necessary for sensitive quantification. researchgate.net

A widely used derivatizing agent is dansyl chloride. nih.govacs.orgacs.org This reagent reacts with the phenolic hydroxyl group of ethinylestradiol, introducing a dansyl moiety that contains a basic secondary nitrogen. nih.govacs.org This nitrogen is readily ionized in acidic mobile phases, significantly enhancing the signal in positive ion electrospray ionization mass spectrometry. nih.govacs.org This method has proven to be highly sensitive and specific for the trace analysis of ethinylestradiol in biological matrices. nih.govacs.orgacs.org

Another derivatizing agent is 4-(Dimethylamino)benzoyl chloride (DMABC), which also reacts with the phenolic hydroxyl group and improves detection in ESI-MS. sigmaaldrich.com The use of "click chemistry" has also been employed to attach fluorescent tags to ethinylestradiol, enabling its use in probing estrogen receptors on microarrays. researchgate.net This involves a [3+2] cycloaddition reaction between an azide-functionalized reporter group and the terminal alkyne of ethinylestradiol. nih.gov

Reporter Group Derivatizing Agent Analytical Application Mechanism of Signal Enhancement
DansylDansyl ChlorideLC-MS/MSIntroduction of a readily ionizable basic nitrogen. nih.govacs.org
4-(Dimethylamino)benzoyl4-(Dimethylamino)benzoyl chloride (DMABC)HPLC-ESI-MSIntroduction of an ionizable moiety. sigmaaldrich.com
Fluorescent TagAzide-functionalized fluorophoreMicroarray-based receptor probingCovalent attachment via "click chemistry". researchgate.net
[18F]F[18F]FluoridePositron Emission Tomography (PET)Incorporation of a positron-emitting radionuclide. nih.gov

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is a powerful tool for studying the metabolism and mechanisms of action of ethinylestradiol and its derivatives. By replacing certain atoms with their heavier isotopes (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), the labeled compound can be distinguished from its endogenous counterparts and its metabolic fate can be traced. nih.govdntb.gov.uaresearchgate.net

Deuterated versions of ethinylestradiol have been used to investigate its metabolism in vitro using human and rat liver microsomes. nih.govdntb.gov.uaresearchgate.net The presence of the isotopic label allows for the unambiguous identification of metabolites and reactive intermediates by mass spectrometry, helping to elucidate metabolic pathways and potential toxicities. nih.govdntb.gov.ua

Carbon-13 labeled 17α-ethinylestradiol (¹³C₂) is used in a variety of research applications, including endocrinology, pharmacokinetics, and metabolic studies. pubcompare.ai This stable isotope label provides enhanced traceability and accuracy in mass spectrometry and NMR spectroscopy-based investigations, allowing for precise elucidation of hormonal interactions at the molecular level. pubcompare.ai

Isotope Application Analytical Technique Key Findings
Deuterium (d4)Metabolism studiesLC-MS/MSConfirmation of known and uncharacterized metabolites and adducts. nih.govresearchgate.net
Carbon-13 (¹³C₂)Pharmacokinetic and mechanistic studiesMass Spectrometry, NMR SpectroscopyEnhanced traceability for elucidating metabolic transformations. pubcompare.ai
Fluorine-18 (¹⁸F)Breast cancer imagingPositron Emission Tomography (PET)Development of radiotracers for detecting estrogen receptor-positive lesions. nih.gov

Advanced Analytical Methodologies for 4 Methyl Ethinylestradiol Detection and Quantification

Sample Preparation and Extraction Techniques in Diverse Matrices

The initial and most critical step in the analysis of 4-Methyl-ethinylestradiol is sample preparation. nih.gov The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. acs.org The choice of extraction technique is dependent on the properties of the analyte, the complexity of the matrix (e.g., wastewater, plasma, soil), and the subsequent analytical method. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of estrogens from aqueous samples like surface water and wastewater. tandfonline.comoup.com The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. uoa.gr Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. uoa.gr

For steroid estrogens, C18 (octadecyl) bonded silica (B1680970) is a common sorbent, but polymeric sorbents like Oasis HLB are also frequently used due to their high recovery rates for a broad range of compounds. mst.dknih.govscirp.org A study on the determination of various endocrine-disrupting compounds, including synthetic estrogens, in river water utilized Oasis HLB cartridges. This procedure achieved satisfactory recoveries, ranging from 74% to 105% for 17α-ethinylestradiol, a structurally similar compound. waters.com Another method using Oasis HLB for a suite of 13 natural and synthetic hormones reported high recoveries of 92–103%. nih.gov While specific recovery data for this compound is not detailed in these broad studies, the high efficiencies for similar structures suggest the applicability of the method.

Molecularly Imprinted Polymers (MIPs) represent an advanced SPE sorbent type, offering high selectivity. mdpi.com These polymers are synthesized with a template molecule (similar to the analyte), creating specific recognition sites that result in a high affinity for the target compound. uoa.grmdpi.com MIP-based SPE methods have demonstrated high recoveries (79–101%) for various estrogens in water samples. mdpi.com

Table 1: Examples of SPE Sorbents and Performance for Estrogen Analysis

Sorbent TypeMatrixTarget AnalytesElution Solvent(s)Reported Recovery (%)Reference
Oasis HLBRiver WaterEndocrine Disruptors (incl. 17α-ethinylestradiol)Methanol/Acetonitrile (B52724)74 - 105 waters.com
Oasis HLBVarious Waters13 Natural & Synthetic HormonesAcetone92 - 103 nih.gov
C18 CartridgeWaterEstrogens (incl. 17α-ethinylestradiol)Ethyl Acetate (B1210297)>87 researchgate.net
Molecularly Imprinted Polymer (MIP)WaterSteroid HormonesNot Specified79 - 101 mdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.com The analyte partitions from the aqueous sample into the organic solvent, which is then separated and concentrated for analysis. phenomenex.com

LLE is effective for cleaning up complex biological matrices like plasma. waters.com In developing a method for ethinylestradiol in human plasma, various solvents were tested, with a 75:25 mixture of hexane (B92381) and ethyl acetate providing the highest recovery (93%) and the most effective removal of interfering phospholipids. waters.comwaters.com Other commonly used solvents for estrogen extraction include methyl tert-butyl ether (MTBE) and dichloromethane. nih.govchromatographyonline.com A rapid method for analyzing 17α-ethinylestradiol in 25 mL aqueous samples used LLE with toluene, achieving an average recovery of 100% from spiked tap water. researchgate.net

Advanced Extraction Techniques (e.g., Accelerated Solvent Extraction, Microextraction)

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed. tandfonline.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase the efficiency of the extraction process. This technique is particularly useful for solid samples like sludge and soil. dphen1.com

Microextraction techniques are miniaturized versions of LLE or SPE that use significantly less solvent. tandfonline.comSolid-Phase Microextraction (SPME) utilizes a coated fiber to extract analytes from a sample, which can then be directly desorbed into the injection port of a gas chromatograph. mst.dk An automated in-tube SPME method coupled with LC-MS/MS was developed for five estrogens, demonstrating a simple, rapid, and sensitive approach. oup.com

A novel pH-switchable deep eutectic solvent-based liquid phase microextraction (DES-LPME) technique has also been explored for estrogenic compounds. rsc.org This green chemistry approach uses a special solvent that allows for extraction and phase separation simply by adjusting the sample's pH, eliminating the need for centrifugation. The method, combined with GC-MS, yielded high relative recoveries of 91.0–108.8% for estrogens in environmental water and wastewater samples. rsc.org

Chromatographic and Spectrometric Approaches

Following extraction and concentration, the definitive analysis of this compound is performed using chromatographic separation coupled with mass spectrometric detection. nih.gov This combination provides the high selectivity and sensitivity needed for trace-level quantification. mst.dk

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely applied technique for analyzing steroid estrogens. oup.com Due to the low volatility of these compounds, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. mst.dk A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.govdphen1.com

GC-MS provides good separation and sensitivity. nih.gov For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is often employed. mst.dkdphen1.com This technique involves selecting a specific precursor ion from the initial mass spectrometer, fragmenting it, and then monitoring a specific product ion in the second mass spectrometer. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference. dphen1.com A GC-MS method for 13 hormones, including estrogens, achieved low detection limits in the range of 0.01–0.3 ng L⁻¹. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become the preferred method for estrogen analysis in many laboratories. dphen1.comoup.com A key advantage of LC-based methods is that derivatization is often unnecessary, simplifying sample preparation. nih.govmst.dk

The coupling is typically achieved using electrospray ionization (ESI), which is well-suited for the polar nature of estrogens. mst.dk Analysis is often performed in negative ion mode [ESI(-)], where the instrument detects the deprotonated molecule [M-H]⁻. researchgate.net For instance, the [M-H]⁻ ion for the parent compound ethinylestradiol is m/z 295. researchgate.net

LC-MS/MS provides exceptional sensitivity and selectivity, making it ideal for detecting estrogens at sub-ng/L concentrations in complex environmental samples. mst.dkmst.dk A method for eight endocrine disruptors in river water using SPE and LC-MS/MS achieved instrument detection limits as low as 0.5 ng/mL for some compounds and 30 ng/mL for 17α-ethinylestradiol in the final vial. waters.com Another study analyzing ten hormones reported method detection limits between 0.28 and 22 ng/L in water. scirp.org The high resolution and accurate mass (HRAM) capabilities of modern instruments, such as Orbitrap mass spectrometers, further enhance the confidence in compound identification. lcms.cz

Table 2: Comparison of Mass Spectrometry Methods for Estrogen Analysis

TechniqueDerivatization Required?Common IonizationTypical Detection Limits (in water)Key AdvantagesReference
GC-MSYes (e.g., silylation)Electron Ionization (EI)0.01 - 0.3 ng/LHigh resolution, well-established libraries nih.gov
GC-MS/MSYes (e.g., silylation)Electron Ionization (EI)< 1 ng/LVery high selectivity, low interference mst.dkdphen1.com
LC-MS/MSNoElectrospray (ESI)0.28 - 22 ng/LNo derivatization, suitable for polar/thermolabile compounds, high throughput scirp.org

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., UV/Fluorescence Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical compounds. When coupled with specialized detectors such as Ultraviolet (UV) and Fluorescence (FLD) detectors, it offers a robust method for analyzing steroids like ethinylestradiol and its derivatives.

Ethinylestradiol, the parent compound of this compound, is inherently fluorescent, making fluorescence detection a particularly sensitive method for its quantification. encyclopedia.pub For instance, an HPLC-FLD method has been successfully used for the determination of ethinylestradiol in oral contraceptives, demonstrating a significantly lower detection limit compared to UV detection. encyclopedia.pubresearchgate.net One study reported a detection limit of 0.65 ng/mL for ethinylestradiol using fluorescence detection, which was 83 times lower than that achieved with a UV detector. encyclopedia.pub The excitation and emission wavelengths for ethinylestradiol are typically set around 285 nm and 310 nm, respectively. researchgate.netresearchgate.net

The separation is commonly achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water. encyclopedia.pubresearchgate.net The method's high sensitivity and selectivity make it suitable for the analysis of low-dose formulations and, by extension, for the detection of related impurities like this compound. researchgate.netresearchgate.netjddtonline.info A developed related substances method for Levonorgestrel (B1675169) and Ethinyl Estradiol (B170435) tablets by HPLC with a UV detector was validated for specificity, with no interference from blank or eluent peaks. jocpr.com

While direct HPLC-FLD methods for this compound are not extensively detailed in the available literature, the established methods for ethinylestradiol provide a strong foundation. The structural similarity suggests that similar chromatographic conditions and detection parameters would be applicable, potentially requiring minor optimization.

Immunochemical and Biosensor-Based Detection Systems

Immunochemical and biosensor-based methods offer rapid, cost-effective, and often portable alternatives to traditional chromatographic techniques for environmental monitoring. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be developed for the specific detection of target analytes. For ethinylestradiol, competitive ELISA kits are commercially available, offering detection ranges from approximately 25 pg/ml to 2000 pg/ml, with sensitivities reported to be less than 10 pg/ml. abbexa.cominnov-research.com These assays utilize antibodies that specifically bind to the target molecule. In a competitive format, the ethinylestradiol in the sample competes with a labeled form of the steroid for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. abbexa.comavivasysbio.com

The development of an ELISA for this compound would require the production of antibodies with high specificity to this particular compound. This involves synthesizing a hapten that mimics the structure of this compound and conjugating it to a carrier protein to elicit an immune response. tandfonline.com While specific ELISAs for this compound are not widely reported, a developed ELISA for ethinylestradiol showed less than 3.1% cross-reactivity with other major steroidal sex hormones, indicating the potential for developing highly specific assays. researchgate.net

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. researchgate.net They have been developed for various environmental pollutants, including endocrine-disrupting compounds. nih.govresearchgate.net For instance, electrochemical biosensors, which measure changes in electrical signals upon analyte binding, are widely used due to their low cost, stability, and high sensitivity. researchgate.net

A biosensor for the hormone 17α-ethinylestradiol has been developed using an electrode modified with a hybrid material of single-walled carbon nanotubes and nanocrystalline carbon quantum dots, with the enzyme laccase immobilized on it. mdpi.com The design of a biosensor for this compound would follow similar principles, requiring a bioreceptor—such as an antibody, enzyme, or aptamer—that specifically interacts with the compound. researchgate.netinflibnet.ac.in The transducer would then convert this interaction into a measurable signal, such as a change in current, fluorescence, or mass. researchgate.net Paper-based biosensors are also emerging as a simple, low-cost platform for the detection of various analytes in environmental samples. mdpi.com

Method Validation and Quality Assurance in Environmental Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated, especially in environmental analysis where concentrations can be extremely low. europa.eubmuv.demdpi.com Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility. researchgate.neteuropa.eumdpi.comresearchgate.net

The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eumdpi.com For ethinylestradiol, various analytical methods have achieved very low LODs and LOQs. For example, a gas chromatography-mass spectrometry (GC-MS) method for detecting ethinylestradiol in drinking water reported an LOD of 3.0 ng/L and an LOQ of 10.0 ng/L. repositorioinstitucional.mx An ELISA developed for ethinylestradiol reported an LOD of 0.04 µg/L and an LOQ of 0.05 ng/L after solid-phase extraction. researchgate.net In a validation study for related substances in ethinylestradiol tablets, the LOD and LOQ for impurities were reported to be in the range of 0.1% of the test concentration. jddtonline.info

Limits of Detection (LOD) and Quantification (LOQ) for Ethinylestradiol and Related Impurities
AnalyteMethodMatrixLODLOQSource
EthinylestradiolGC-MSDrinking Water3.0 ng/L10.0 ng/L repositorioinstitucional.mx
EthinylestradiolELISAWater0.04 µg/L0.05 ng/L researchgate.net
Ethinylestradiol ImpuritiesHPLC-UVTablets~0.1% of test conc.~0.1% of test conc. jddtonline.info
EthinylestradiolHPLC-FLD-0.65 ng/mL- encyclopedia.pub

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that is detected after the entire analytical procedure. mdpi.com Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. bohrium.com

For the analysis of estrogens in water samples, recovery rates are often evaluated by spiking samples with a known concentration of the analyte. mdpi.combohrium.com In one study, the recovery of ethinylestradiol from spiked groundwater samples ranged from 90% to 123%. mdpi.com Another study on the extraction of estrogenic compounds from water reported recoveries for ethinylestradiol as high as 89.77 ± 5.40%. bohrium.com A validation study for related substances in ethinylestradiol and levonorgestrel tablets reported a mean recovery for all impurities to be within the range of 90.0% to 110.0%. researchgate.net Specifically for this compound, a recovery of 99.0% was reported. jddtonline.info

The relative standard deviation (RSD) is often used to express the reproducibility of a method, with lower values indicating higher precision. mdpi.comresearchgate.net For instance, a method for determining estrogens in environmental water samples reported relative standard deviations of peak areas for target chemicals to be between 2.8% and 9.7% depending on the concentration. researchgate.net

Recovery and Reproducibility Data for Ethinylestradiol and Related Compounds
AnalyteMethodMatrixRecovery (%)Reproducibility (RSD %)Source
EthinylestradiolUSAEME-SFOD-GC-MSGroundwater90 - 123&lt; 17 mdpi.com
EthinylestradiolSPEWater89.77 ± 5.40&lt; 11.13 bohrium.com
This compoundHPLC-UVTablets99.0- jddtonline.info
Ethinylestradiol ImpuritiesHPLC-UVTablets90.0 - 110.0- researchgate.net

Biotransformation and Degradation Pathways of 4 Methyl Ethinylestradiol

Microbial Degradation Mechanisms

Microorganisms play a crucial role in the breakdown of steroid hormones in various environments. The introduction of a methyl group at the C4 position of ethinylestradiol can influence the rate and pathways of its microbial degradation compared to the parent compound, ethinylestradiol.

Aerobic Biotransformation Pathways

Under aerobic conditions, the microbial degradation of estrogens, including ethinylestradiol, is well-documented and primarily proceeds through the 4,5-seco pathway. nih.govosti.gov This pathway involves the hydroxylation of the A-ring, followed by cleavage. For 4-Methyl-ethinylestradiol, a similar pathway is proposed, initiated by enzymatic reactions targeting the phenolic A-ring.

The initial step is likely the hydroxylation of the A-ring, although the 4-methyl group may sterically hinder or alter the position of this hydroxylation. Following hydroxylation, a dioxygenase would catalyze the cleavage of the aromatic A-ring between carbon atoms C4 and C5. asm.orgresearchgate.net This ring-cleavage product is then further metabolized through a series of reactions, including hydrolysis and oxidation, leading to the formation of smaller, more readily degradable intermediates. nih.govacs.org A key intermediate in the degradation of natural estrogens is pyridinestrone acid, which is formed from the meta-cleavage product in the presence of ammonium. nih.govasm.org While not explicitly documented for this compound, the formation of analogous metabolites can be inferred.

Table 1: Proposed Aerobic Biotransformation Metabolites of this compound

Metabolite Description Reference
4-Methyl-2-hydroxy-ethinylestradiolInitial hydroxylation product
4,5-seco-4-Methyl-ethinylestradiol derivativeA-ring cleavage product nih.govosti.gov
Pyridinestrone acid analogueDead-end product formed in the presence of ammonia nih.govasm.org

Anaerobic Biotransformation Pathways

Under anaerobic conditions, the degradation of steroids follows different pathways compared to aerobic environments. For androgens, the 2,3-seco pathway has been identified in denitrifying bacteria. nih.govmdpi.comnih.gov This pathway involves the initial reduction of the A-ring before its cleavage. While less is known about the anaerobic degradation of ethinylestradiol and its derivatives, it is plausible that a similar pathway could be involved. frontiersin.orgresearchgate.net

Studies on ethinylestradiol have shown that it is more resistant to biodegradation under anaerobic conditions compared to aerobic conditions. nih.govnih.gov However, some microbial consortia have demonstrated the ability to degrade ethinylestradiol anaerobically, particularly when co-metabolized with other substrates like propionic acid. nih.govresearchgate.net The degradation products in these cases were identified as dienoic acid and oleic acid, indicating a complete breakdown of the steroid structure. nih.gov The specific intermediates of the anaerobic degradation of this compound have not been fully elucidated but are expected to involve initial modifications of the A-ring leading to its cleavage.

Identification of Key Microbial Strains and Consortia

A variety of microbial strains and consortia have been identified with the capability to degrade estrogens, including the synthetic hormone ethinylestradiol. These microorganisms are typically isolated from environments such as wastewater treatment plants, river sediments, and soil. asm.orgnih.gov

Bacteria: Several bacterial genera have been shown to degrade estrogens. Rhodococcus species, for instance, are known for their broad metabolic capabilities, including the degradation of steroids. frontiersin.orgmdpi.comresearchgate.net While some studies have shown that certain Rhodococcus equi strains can metabolize 17β-estradiol, their ability to degrade ethinylestradiol can be limited. frontiersin.org Other important bacterial genera include Novosphingobium, which has been identified as a major estrogen degrader in activated sludge, although some strains are unable to utilize ethinylestradiol as a sole carbon source. asm.orgresearchgate.netmdpi.com More recently, strains of Aeromonas, Rhizobium, and Paraburkholderia have been isolated that can grow on ethinylestradiol. mdpi.com Specifically, Aeromonas salmonicida demonstrated efficient degradation of ethinylestradiol. mdpi.com Microbial consortia, often found in activated sludge, can exhibit enhanced degradation capabilities due to the synergistic actions of different microbial species. dntb.gov.ua

Fungi: Ligninolytic fungi, particularly white-rot fungi, are effective in degrading a wide range of persistent organic pollutants, including ethinylestradiol. nih.govnih.gov These fungi secrete extracellular enzymes that are non-specific and can attack the complex structure of synthetic steroids. Trametes versicolor is a well-studied white-rot fungus that has been shown to degrade ethinylestradiol, primarily through the action of its laccase enzymes. core.ac.uknih.govresearchgate.net Other fungal genera such as Irpex, Pleurotus, and Phanerochaete have also been reported to degrade ethinylestradiol and other endocrine-disrupting chemicals. nih.govcore.ac.uk

Table 2: Microbial Strains and Consortia Involved in Ethinylestradiol Degradation

Microorganism Type Genus/Species Key Findings Reference
BacteriaRhodococcusSome species can degrade estrogens, but efficiency with ethinylestradiol varies. frontiersin.orgmdpi.com
BacteriaNovosphingobiumMajor estrogen degraders in activated sludge; some strains cannot use ethinylestradiol as a primary carbon source. asm.orgresearchgate.netmdpi.com
BacteriaAeromonas salmonicidaEfficiently degrades ethinylestradiol. mdpi.com
FungiTrametes versicolorDegrades ethinylestradiol using extracellular laccase enzymes. core.ac.uknih.govresearchgate.net
FungiIrpex lacteusEfficiently degrades various endocrine-disrupting compounds, including ethinylestradiol. nih.govnih.gov

Enzymatic Degradation Processes (e.g., Cytochrome P450, Hydrolases)

The microbial degradation of this compound is mediated by a variety of enzymes that catalyze specific transformation reactions.

Cytochrome P450 Monooxygenases: Cytochrome P450 (CYP) enzymes play a critical role in the initial oxidation of steroid molecules, making them more susceptible to further degradation. wikipedia.orgncl.ac.uk In human metabolism, CYP3A4 and CYP2C9 are the primary enzymes responsible for the metabolism of ethinylestradiol, leading to the formation of 2-hydroxy-ethinylestradiol as the major metabolite. wikipedia.orgresearchgate.netmdpi.com Microbial CYP enzymes are also central to the degradation of estrogens. For example, in Rhodococcus species, a cytochrome P450 monooxygenase is involved in the initial steps of the estrogen degradation pathway. ncl.ac.uk The presence of the 4-methyl group on the A-ring of this compound would likely influence the substrate specificity and catalytic activity of these enzymes.

Hydrolases: Hydrolases are another important class of enzymes involved in steroid degradation. nih.gov They catalyze the cleavage of chemical bonds by the addition of water. In the proposed aerobic degradation pathways of estrogens, hydrolases are involved in the breakdown of the A/B ring-cleavage products into smaller molecules that can enter central metabolic pathways. frontiersin.orgnih.gov

Other Key Enzymes:

Dioxygenases: These enzymes are crucial for the cleavage of the aromatic A-ring, a key step in the aerobic degradation of estrogens. frontiersin.org

Laccases and Peroxidases: Secreted by ligninolytic fungi, these extracellular enzymes have a broad substrate range and are highly effective in degrading recalcitrant compounds like ethinylestradiol. nih.govcore.ac.uk Trametes versicolor laccase, for example, has been shown to efficiently remove ethinylestradiol from water. core.ac.uk

Photochemical Degradation

In addition to microbial processes, photochemical degradation can be a significant pathway for the removal of synthetic steroids from aquatic environments.

Direct Photolysis Pathways

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. Ethinylestradiol has been shown to be susceptible to photodegradation upon exposure to both monochromatic (254 nm) and polychromatic (λ>290 nm) UV irradiation in aqueous solutions. nih.govacs.org The quantum yields for the photolysis of ethinylestradiol have been determined to be around 0.06-0.08. nih.gov

The primary products of the direct photolysis of ethinylestradiol include hydroxylated and dehydrogenated derivatives with the steroid structure still intact. nih.gov Further irradiation can lead to the formation of quinone-type compounds. nih.gov The rate of photolysis can be influenced by environmental factors such as the presence of dissolved organic matter, which can act as a photosensitizer or an inhibitor. nih.govresearchgate.net While specific studies on the direct photolysis of this compound are limited, it is expected to undergo similar photochemical transformations, with the 4-methyl group potentially influencing the reaction kinetics and the distribution of photoproducts.

Table 3: Photodegradation of Ethinylestradiol

Parameter Value Conditions Reference
Photolysis Quantum Yield0.062 ± 0.007254 nm irradiation nih.gov
Photolysis Efficiency0.08 ± 0.01Polychromatic irradiation nih.gov
Half-life~8 hoursSimulated solar light nih.gov
Major Degradation ProductsMonohydroxy, dihydroxy, and dehydrogenated derivativesDirect photolysis nih.gov

Indirect Photodegradation (e.g., hydroxyl radical reactions)

Indirect photodegradation is a significant environmental fate process for estrogenic compounds, driven by reactions with photochemically produced reactive species. researchgate.net For synthetic estrogens like ethinylestradiol (EE2), reactions with hydroxyl radicals (•OH) are a predominant pathway for transformation in aquatic environments. nih.govnih.govsphinxsai.com These highly reactive radicals are generated in sunlit waters through the photolysis of substances like dissolved organic matter (DOM), nitrates, and nitrites. researchgate.netresearchgate.net

Studies on EE2 have shown that hydroxyl radicals are the main active species responsible for its photodegradation in systems containing iron minerals and humic acid, which act as photosensitizers. nih.gov The degradation process is often modeled using pseudo-first-order kinetics, and its efficiency can be enhanced by the presence of catalysts like TiO2, which also promote the generation of hydroxyl radicals. nih.govsphinxsai.com

For this compound, a similar susceptibility to •OH-mediated degradation is anticipated. The phenolic A-ring is a primary site of attack for hydroxyl radicals. The addition of an electron-donating methyl group at the C4 position may activate the aromatic ring, potentially increasing the rate of electrophilic attack by hydroxyl radicals at other positions, such as the C2 position. The proposed initial reaction involves the addition of a hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated derivatives. nih.gov The degradation rate is influenced by environmental factors including pH, the concentration of dissolved organic matter, and the presence of photosensitizing agents. rsc.org

Table 1: Factors Influencing Indirect Photodegradation of Estrogens

Factor Influence on Degradation Rationale Citations
Hydroxyl Radicals (•OH) Primary reactive species Highly reactive, non-selective oxidant that attacks the phenolic ring. nih.gov, nih.gov
Dissolved Organic Matter (DOM) Photosensitizer Absorbs sunlight and generates reactive species, including •OH and singlet oxygen. nih.gov, researchgate.net
Nitrate/Nitrite Photosensitizer Photolysis generates hydroxyl radicals. researchgate.net, researchgate.net
pH Affects speciation and reaction rates Can alter the protonation state of the phenolic hydroxyl group, influencing its reactivity. rsc.org
Photocatalysts (e.g., TiO2) Enhances degradation Increases the generation of hydroxyl radicals under UV light. nih.gov, sphinxsai.com

Chemical and Physicochemical Transformation Processes

Oxidation is a critical transformation pathway for synthetic estrogens. For ethinylestradiol (EE2), oxidation can occur both biologically, mediated by enzymes, and abiotically, through chemical oxidants like ozone or advanced oxidation processes. nih.govnih.govnih.gov The primary oxidative metabolites of EE2 are formed through hydroxylation of the steroid structure, most notably at the C2 position of the A-ring, to produce 2-hydroxy-ethinylestradiol. nih.govdrugbank.com This reaction is catalyzed in vivo by cytochrome P450 enzymes, particularly CYP3A4. nih.govnih.gov Other hydroxylated metabolites at positions C6, C7, and C16 have also been identified. drugbank.com

In the case of this compound, the C4 position is blocked by the methyl group, preventing the formation of 4-hydroxy metabolites, which are known products in the metabolism of natural estrogens like estradiol (B170435). nih.gov Therefore, oxidation is expected to be directed to other sites. The most probable initial oxidation step is hydroxylation at the C2 position, analogous to EE2. Subsequent oxidation of this catechol-like intermediate can lead to the formation of a reactive ortho-quinone. nih.govresearchgate.net

Chemical oxidation studies using agents like ozone have demonstrated that the phenolic moiety is highly reactive, leading to significant structural alteration and a reduction in estrogenic activity. nih.govacs.org Oxidation can also target the ethynyl (B1212043) group at C17. researchgate.net Reduction reactions are primarily relevant in the metabolism of oxidized intermediates; for instance, a ketone group formed at C17 could be reduced back to a hydroxyl group.

Table 2: Key Oxidation Reactions of Ethinylestradiol Analogues

Reaction Type Position(s) Mediating Agent (Example) Resulting Product Type Citations
Aromatic Hydroxylation C2, C6, C7 Cytochrome P450 (e.g., CYP3A4) Hydroxylated derivatives (catechols) drugbank.com
Aliphatic Hydroxylation C16 Cytochrome P450 16-hydroxy derivatives drugbank.com
Oxidation of Phenolic Ring A-Ring Ozone (O3) Ring-cleavage products nih.gov, acs.org
Oxidation of Catechol C2-OH, C3-OH Oxidizing agents Ortho-quinone nih.gov, researchgate.net

Conjugation is a major phase II metabolic pathway for estrogens, rendering them more water-soluble for excretion. minia.edu.eg For ethinylestradiol (EE2), the principal conjugation reactions are sulfation and glucuronidation, which occur at the hydroxyl groups at the C3 and C17 positions. nih.govdrugbank.comoup.com

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.com For 17β-estradiol, the 17β-hydroxyl group is the main site of glucuronidation, though the C3-phenolic group can also be conjugated. oup.com EE2 undergoes glucuronidation, which is considered a primary pathway for its metabolism. nih.gov

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes and predominantly occurs at the C3 phenolic hydroxyl group. drugbank.comoup.com Sulfated conjugates are major circulating forms of EE2. nih.gov

It is highly probable that this compound undergoes the same conjugation reactions at its C3 and C17 hydroxyl groups. The addition of the methyl group at C4 is not expected to sterically hinder the enzymes responsible for conjugation at C3. These conjugated metabolites (e.g., this compound-3-sulfate, this compound-17-glucuronide) are biologically inactive until the conjugate is cleaved.

Hydrolysis is the reverse of conjugation, where enzymes such as β-glucuronidase or sulfatase cleave the glucuronide or sulfate (B86663) group, respectively, releasing the active parent compound. researchgate.netoup.com This deconjugation can occur in tissues or in the environment, contributing to the persistence of estrogenic activity. nih.govusda.gov

Table 3: Conjugation Enzymes and Products for Ethinylestradiol

Conjugation Type Enzyme Family Common Site of Conjugation Product Example Citations
Glucuronidation UDP-glucuronosyltransferases (UGTs) C17-OH, C3-OH Ethinylestradiol-17-glucuronide drugbank.com, oup.com
Sulfation Sulfotransferases (SULTs) C3-OH Ethinylestradiol-3-sulfate drugbank.com, oup.com

Identification and Characterization of Degradation Products

The identification of metabolites and degradation products of synthetic estrogens heavily relies on mass spectrometry (MS), typically coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable for elucidating the chemical structures of unknown metabolites. nih.govresearchgate.net

The general workflow for metabolite profiling involves:

Incubation of the parent compound (e.g., this compound) in a relevant biological or environmental matrix (e.g., liver microsomes, river water). nih.govnih.gov

Extraction of the parent compound and its transformation products.

Separation of the components using LC or GC.

Analysis by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio (m/z) of the parent ion and then fragments it to produce a characteristic pattern of product ions, which helps in structure elucidation. nih.govasianpubs.org

Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are also used to generate and identify potential degradation products that might be encountered in the environment or during storage. nih.govresearchgate.net LC-MS/MS is then used to characterize the structures of these newly formed compounds. asianpubs.orgresearchgate.net Techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry provide accurate mass measurements, enabling the determination of elemental compositions for unknown degradation products. nih.gov

Based on the known metabolism of EE2 and other estrogens, a plausible degradation pathway for this compound can be proposed. The initial steps are likely to involve oxidative transformations of the steroid core, followed by conjugation.

Initial Oxidation: The most likely first step is the enzymatic hydroxylation of the A-ring at the C2 position by cytochrome P450 enzymes, forming 2-hydroxy-4-methyl-ethinylestradiol . drugbank.comnih.gov The C4 position is blocked, preventing 4-hydroxylation.

Quinone Formation: The resulting catechol intermediate (2-hydroxy-4-methyl-ethinylestradiol) can be further oxidized to a highly reactive ortho-quinone . This intermediate is electrophilic and can be a source of toxicity. nih.govresearchgate.net

Conjugation: Both the parent compound and its hydroxylated metabolites can undergo Phase II conjugation. This would lead to the formation of This compound-3-sulfate , This compound-17-glucuronide , and conjugates of the hydroxylated metabolites (e.g., 2-hydroxy-4-methyl-ethinylestradiol-3-sulfate ). drugbank.comoup.com

Ring Cleavage: In environmental settings, particularly through microbial action, degradation can proceed via ring cleavage. A common route for estrogens is the 4,5-seco pathway , which involves the opening of the A-ring between C4 and C5. nih.govresearchgate.net For this compound, this would likely be preceded by hydroxylation and oxidation steps. Intermediates like pyridinestrone acid have been identified in the degradation of other estrogens via this pathway. nih.govresearchgate.net

Table 4: Proposed Degradation Intermediates of this compound

Intermediate Name Proposed Formation Pathway Class of Compound
2-Hydroxy-4-methyl-ethinylestradiol Aromatic hydroxylation at C2 Catechol estrogen
This compound quinone Oxidation of the catechol intermediate Ortho-quinone
This compound-3-sulfate Sulfation at the C3-OH group Conjugate
This compound-17-glucuronide Glucuronidation at the C17-OH group Conjugate
A-ring cleavage products Microbial degradation (e.g., 4,5-seco pathway) Seco-steroids

Molecular and Cellular Interaction Studies of 4 Methyl Ethinylestradiol Non Clinical Focus

Receptor Binding Affinities and Selectivity

The initial step in characterizing the activity of a potential estrogenic compound is to determine its binding affinity and selectivity for the primary estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are key mediators of estrogen signaling in various tissues.

Estrogen Receptor Alpha (ERα) and Beta (ERβ) Binding Assays

Comprehensive binding assays would be required to quantify the affinity of 4-Methyl-ethinylestradiol for ERα and ERβ. These assays typically involve competitive binding experiments where the compound of interest competes with a radiolabeled estrogen, such as [3H]-estradiol, for binding to the purified receptor protein. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to displace 50% of the radiolabeled ligand. From the IC50, the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For comparative purposes, the binding affinity of the parent compound, ethinylestradiol, for ERα and ERβ has been reported to be higher than that of the endogenous estrogen, estradiol (B170435) wikipedia.org. It would be anticipated that the addition of a methyl group at the 4-position of the ethinylestradiol molecule could influence its binding characteristics.

Hypothetical Data Table for this compound ERα and ERβ Binding Affinity

CompoundERα Binding Affinity (Ki, nM)ERβ Binding Affinity (Ki, nM)Selectivity (ERβ/ERα Ratio)
EstradiolData Not AvailableData Not AvailableData Not Available
EthinylestradiolData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only. No specific binding affinity data for this compound was found in the searched sources.

Other Nuclear and Membrane Receptor Interactions

Beyond ERα and ERβ, estrogens can interact with other nuclear receptors and membrane-associated estrogen receptors, which can mediate rapid, non-genomic signaling events. To fully characterize the selectivity profile of this compound, it would be necessary to assess its binding to a panel of other receptors, such as other steroid hormone receptors (e.g., progesterone receptor, androgen receptor) and orphan nuclear receptors. Furthermore, its potential interaction with membrane estrogen receptors like G protein-coupled estrogen receptor 1 (GPER) would be an important area of investigation.

Cellular Signaling Pathway Modulation in Non-Clinical Models

Following receptor binding, the next crucial step is to understand how this compound modulates downstream cellular signaling pathways. This is typically investigated using in vitro cell culture models and in vivo non-human organism models.

Gene Expression Profiling (e.g., transcriptomics in cell lines or non-human organisms)

Upon activation, estrogen receptors act as transcription factors, regulating the expression of a wide array of genes. Transcriptomic studies, such as microarray or RNA-sequencing, in estrogen-responsive cell lines (e.g., MCF-7 breast cancer cells) or in tissues from non-human organisms treated with this compound would provide a global view of the genes and pathways it regulates. This would reveal whether it acts as an agonist, antagonist, or selective estrogen receptor modulator (SERM) and would identify its unique gene expression signature compared to other estrogens.

Protein Expression and Post-Translational Modifications

Changes in gene expression should translate to alterations in protein levels and their post-translational modifications. Techniques such as Western blotting, mass spectrometry-based proteomics, and specific enzyme-linked immunosorbent assays (ELISAs) would be employed to confirm the effects of this compound on the expression of key estrogen-regulated proteins. Furthermore, its influence on post-translational modifications like phosphorylation, which are critical for signaling pathway activation, would be a key area of study.

Reporter Gene Assays in Cellular Systems

Reporter gene assays are a common and effective method to quantify the transcriptional activity of nuclear receptors. In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). When an estrogenic compound activates the estrogen receptor, the receptor binds to the ERE and drives the expression of the reporter gene, which can be easily measured. Such assays would be instrumental in determining the dose-dependent agonistic or antagonistic activity of this compound on both ERα and ERβ.

Hypothetical Data Table for this compound Activity in an ERα Reporter Gene Assay

CompoundConcentration (nM)Reporter Gene Activity (Fold Induction)
Vehicle Control-1.0
Estradiol1Data Not Available
This compound0.1Data Not Available
This compound1Data Not Available
This compound10Data Not Available
This compound100Data Not Available

Note: This table is for illustrative purposes only. No specific reporter gene assay data for this compound was found in the searched sources.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to observe the dynamic behavior of the complex over time. nih.gov Docking algorithms explore various possible conformations of the ligand within the binding site of a macromolecule, such as a receptor or an enzyme, and score them based on a force field that estimates the binding energy. stmjournals.in MD simulations then provide a more detailed view by simulating the movements of atoms in the ligand-protein complex over a period, offering insights into the stability of the interaction and any conformational changes that may occur. nsf.gov

For this compound, these simulations would be crucial in understanding its interaction with key biological targets. The addition of a methyl group to the phenolic ring of ethinylestradiol is expected to influence its electronic properties and steric profile, which could, in turn, affect its binding characteristics.

The primary targets for estrogenic compounds are the estrogen receptors, ERα and ERβ. wikipedia.org These receptors are ligand-activated transcription factors that play a critical role in a multitude of physiological processes. wikipedia.org The interaction of this compound with these receptors can be modeled to predict its binding affinity and compare it with that of ethinylestradiol and the natural hormone, 17β-estradiol.

Docking studies of ethinylestradiol with ERα and ERβ have revealed key interactions within the ligand-binding domain (LBD). echemcom.comsamipubco.com The phenolic hydroxyl group of the steroid typically forms crucial hydrogen bonds with residues such as Glutamate (Glu353) and Arginine (Arg394) in ERα, and a conserved water molecule, anchoring the ligand in the binding pocket. embopress.org The rest of the steroidal structure is stabilized by hydrophobic interactions with surrounding amino acid residues. researchgate.net The addition of a methyl group at the C4 position in this compound would likely alter the hydrophobic interactions within this pocket.

Another important class of proteins for interaction modeling are the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs and xenobiotics. nih.govmdpi.com Ethinylestradiol is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C9. wikipedia.org Molecular docking could elucidate how the 4-methyl substitution might affect the orientation of the molecule within the active site of these enzymes, potentially influencing its rate and pathway of metabolism. mdpi.com

Interaction ParameterDescription
Binding Affinity (Predicted) The predicted strength of the binding between this compound and its target protein, often expressed as a binding energy (e.g., in kcal/mol). Lower, more negative values typically indicate a stronger interaction.
Key Interacting Residues Specific amino acids within the protein's binding site that form significant interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. For estrogen receptors, key residues include Glu353, Arg394, and His524.
Types of Interactions The nature of the chemical bonds and forces involved, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-pi stacking.

The binding of a ligand to a receptor is not a simple "lock-and-key" process; it often involves conformational changes in both the ligand and the protein, a concept known as "induced fit". nih.gov Upon binding of an agonist like estradiol, the estrogen receptor undergoes a significant conformational change. Specifically, Helix 12 of the LBD repositions to "close" the binding pocket, creating a surface for the recruitment of coactivator proteins, which is essential for initiating gene transcription. nih.govduke.edunih.gov

MD simulations are particularly useful for studying these dynamic changes. biorxiv.org For this compound, simulations could reveal whether the C4-methyl group influences the stability of the active (agonist) or inactive (antagonist) conformation of Helix 12. nsf.govnih.gov

Analysis of the binding site of ERα and ERβ shows a high degree of conservation in the DNA-binding domain (over 95%), but lower homology in the ligand-binding domain (around 55%). nih.gov This difference in the LBD is responsible for the varying affinities that different ligands show for the two receptor subtypes. nih.gov The binding pocket of ERβ is slightly smaller than that of ERα, which can influence ligand selectivity. nih.gov The presence of the methyl group on this compound would need to be accommodated within these pockets, and modeling studies could predict its preferential binding to either ERα or ERβ.

Comparative Molecular Interaction Studies with Natural Estrogens and Other Analogs

To understand the biological activity of this compound, it is essential to compare its molecular interactions with those of natural estrogens and other synthetic analogs. The benchmark for comparison is typically the endogenous estrogen, 17β-estradiol. Ethinylestradiol, the parent compound of this compound, exhibits a higher binding affinity for ERα than estradiol, but a lower affinity for ERβ in some studies. wikipedia.orgnih.gov

The introduction of the ethinyl group at the C17α position in ethinylestradiol is known to increase its metabolic stability and oral bioavailability compared to estradiol. wikipedia.orgnih.gov The addition of a methyl group at the C4 position in this compound could further modify its binding affinity and metabolic profile. The methyl group adds to the hydrophobicity of the molecule, which could enhance its interaction with hydrophobic residues in the binding pocket. However, the increased steric bulk could also potentially lead to a less optimal fit, depending on the specific topology of the binding site.

Comparative docking studies could provide quantitative estimates of the binding energies for this compound, ethinylestradiol, and estradiol with both ERα and ERβ. Such studies would help to predict whether the 4-methyl derivative is likely to be a more potent or selective estrogenic agent than its parent compound.

CompoundRelative Binding Affinity for ERα (Estradiol = 100%)Relative Binding Affinity for ERβ (Estradiol = 100%)Key Structural Difference from Estradiol
17β-Estradiol 100%100%-
Ethinylestradiol ~194-233% wikipedia.org~38-151% wikipedia.orgC17α-ethinyl group wikipedia.org
This compound Data not availableData not availableC17α-ethinyl group and C4-methyl group
Diethylstilbestrol >100% oup.comData not availableNon-steroidal structure

Computational and in Silico Modeling of 4 Methyl Ethinylestradiol Behavior

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. slideshare.net These models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict activities such as binding affinity, toxicity, or metabolic rates.

While specific QSAR models developed exclusively for 4-Methyl-ethinylestradiol are not prominent in the literature, models for other estrogens provide a clear blueprint. For instance, QSAR studies on 17α-ethinylestradiol have successfully predicted its reactivity during water treatment by approximating its complex structure into simpler phenolic analogues. epfl.ch In this approach, the cyclic aliphatic rings were modeled as dimethyl substituents on a phenol (B47542) ring to estimate the electronic state of the reactive phenolic moiety. epfl.ch

A similar approach for this compound would involve calculating a range of descriptors to account for its unique structure. The key distinguishing feature, the methyl group on the A-ring, would influence several descriptors compared to the parent EE2.

Key Molecular Descriptors for QSAR Modeling of this compound

Descriptor ClassSpecific Descriptor ExampleRelevance for this compound
Lipophilic LogP (Octanol-Water Partition Coefficient)The added methyl group increases hydrophobicity, likely leading to a higher LogP than EE2, affecting bioaccumulation and membrane partitioning.
Electronic Hammett Constant (σ)The methyl group is a weak electron-donating group, which can influence the acidity of the phenolic hydroxyl group and its reactivity in biological interactions.
Steric Molar Refractivity (MR), Taft's Steric Parameter (Es)The size and shape of the molecule are critical for receptor binding. The methyl group adds bulk to the A-ring, potentially altering the fit within a receptor pocket.
Topological Molecular Connectivity Indices, Wiener IndexThese descriptors encode information about the size, branching, and overall shape of the molecule, which are fundamental to its interaction with biological macromolecules.

QSAR models built on these principles are crucial for screening new compounds and prioritizing them for further toxicological testing, thereby reducing reliance on animal testing and accelerating risk assessment. mdpi.com

Environmental Fate and Transport Modeling

Understanding the persistence, distribution, and ultimate concentration of this compound in the environment is critical for assessing ecological risk. Environmental models use the compound's physical and chemical properties to predict its behavior in various environmental compartments.

The environmental persistence of a chemical refers to the time it remains in a particular environment before being degraded. For estrogens, biodegradation is a key removal pathway, though synthetic estrogens like EE2 are known to be more persistent than their natural counterparts. nih.gov EE2 has been classified as not readily biodegradable, suggesting that its 4-methyl derivative would likely exhibit similar or even greater persistence due to the added stable methyl group. nih.gov

Models like multimedia fugacity models are used to predict how a chemical will partition between different environmental media such as water, soil, sediment, and air. mdpi.com These models rely on key physicochemical parameters.

Predicted Environmental Fate Parameters for this compound (based on Ethinylestradiol)

ParameterValue/Property for EthinylestradiolPredicted Impact of 4-Methyl Group
Biodegradation Not readily biodegradable in sewage inoculum. nih.govThe methyl group is unlikely to increase biodegradability and may slightly decrease it.
Soil Adsorption Coefficient (Koc) Estimated at 510, indicating low mobility. nih.govIncreased lipophilicity will likely lead to a higher Koc value, suggesting stronger binding to soil and sediment.
Henry's Law Constant Estimated at 7.9 x 10⁻¹² atm-m³/mol, indicating non-volatility from water. nih.govThe change is expected to be negligible; the compound will remain non-volatile.
Bioconcentration Factor (BCF) Estimated at 110, suggesting high potential for bioconcentration. nih.govIncreased lipophilicity could lead to a higher BCF, enhancing its potential to accumulate in aquatic organisms.

These parameters are inputs for broader environmental models like the Water Quality Analysis Simulation Program (WASP), which can simulate the transport and transformation of organic chemicals in water bodies. mdpi.com

Predicting the concentration of micropollutants in wastewater treatment plant (WWTP) effluent and receiving rivers is essential for risk assessment. Models have been developed that combine data on pharmaceutical consumption, human excretion rates, population size, and WWTP removal efficiencies to estimate environmental concentrations. nih.govresearchgate.net

One such model accurately predicted influent and effluent concentrations of EE2 by considering its metabolism, excretion in urine and feces, and behavior in sewage systems. nih.govresearchgate.net Another model, the GWAVA (Geo-referenced Regional-scale Water-balance and water-flow model), was used to predict EE2 concentrations across European rivers, finding that 12% of river lengths would exceed the proposed Environmental Quality Standard (EQS) of 0.035 ng/L. nih.gov

These models could be adapted for this compound, provided that data on its usage and human metabolism/excretion become available. The primary inputs would be:

Per capita consumption rates.

Metabolic pathways and excretion fractions (conjugated and unconjugated forms).

Removal efficiency during wastewater treatment processes.

Dilution factors in the receiving river catchments.

Such models are invaluable for identifying river systems most at risk from endocrine disruption and for prioritizing investment in advanced wastewater treatment technologies. nih.gov

Molecular Dynamics Simulations for Environmental and Biological Systems

Molecular dynamics (MD) simulations provide a high-resolution, atomistic view of how molecules interact with their environment. researchgate.net By simulating the movements and forces between individual atoms over time, MD can elucidate the mechanisms of binding, adsorption, and transport that are difficult to observe experimentally.

The removal of estrogens from wastewater is a critical application for polymer membranes used in filtration technologies like nanofiltration and reverse osmosis. MD simulations have been instrumental in understanding the molecular-level interactions between ethinylestradiol (EE2) and various membrane materials. ntu.edu.sgscispace.com

A comprehensive study simulated the interaction of EE2 with four different polymers: polyethersulfone (PES), polyvinylidene fluoride (B91410) (PVDF), polyamide 6-12 (PA612), and polystyrene (PS). researchgate.netntu.edu.sg The simulations revealed that the adsorption strength and mechanism varied significantly depending on the polymer chemistry.

Strong Interaction with PES: The interaction between EE2 and PES was found to be specific and strong, driven by the formation of hydrogen bonds and π-π stacking interactions between the estrogen's aromatic ring and the polymer's structure. ntu.edu.sgscispace.com

Weak Interaction with PVDF: In contrast, the interaction with PVDF was weak and non-specific. ntu.edu.sgscispace.com

Hydrophobic and Acid-Base Interactions with PA612: Adsorption to PA612 was attributed to a combination of hydrophobic interactions and Lewis acid-base interactions. ntu.edu.sg

For this compound, the presence of the additional methyl group on the aromatic A-ring would likely enhance hydrophobic interactions with all membranes. Furthermore, it could influence the geometry of π-π stacking with aromatic polymers like PES and PS, potentially altering the binding energy and adsorption strength.

Summary of MD Simulation Findings for Ethinylestradiol-Membrane Interactions

Polymer MembraneKey Interaction Type with EE2Predicted Influence of 4-Methyl Group
Polyethersulfone (PES) Strong; Hydrogen bonds, π-π interactions ntu.edu.sgscispace.comEnhanced hydrophobic interaction; potential steric influence on π-π stacking.
Polyamide 6-12 (PA612) Moderate; Lewis acid-base, hydrophobic interactions ntu.edu.sgEnhanced hydrophobic interaction.
Polystyrene (PS) Moderate; π-π interactions ntu.edu.sgEnhanced hydrophobic interaction; altered π-π stacking geometry.
Polyvinylidene Fluoride (PVDF) Weak; Non-specific interactions ntu.edu.sgscispace.comEnhanced hydrophobic interaction, but overall interaction likely remains weak.

These simulations provide crucial insights that can guide the design of next-generation membrane materials optimized for the removal of specific micropollutants like this compound. scispace.com

Adsorption and desorption are fundamental processes that govern a chemical's transport in the environment and its interaction with biological systems. aalto.fi MD simulations can model these dynamic processes at a molecular level, revealing the driving forces and equilibrium states. semanticscholar.org

The adsorption of pharmaceuticals onto surfaces like activated carbon, sediments, or polymer membranes is controlled by a combination of forces:

Hydrophobic Interactions: The nonpolar steroid backbone of this compound will drive it out of the aqueous phase and onto hydrophobic surfaces. The 4-methyl group enhances this effect compared to EE2.

π-π Interactions: The aromatic A-ring can stack with other aromatic systems, such as those found in carbon-based sorbents or certain polymers (e.g., polystyrene). ntu.edu.sgmdpi.com

Hydrogen Bonding: The phenolic hydroxyl group and the hydroxyl at position 17 are capable of forming hydrogen bonds with suitable donor or acceptor sites on a surface. ntu.edu.sg

Electrostatic Interactions: While the molecule is largely neutral, partial charges can lead to electrostatic interactions with polar surfaces.

MD simulations of EE2 with polymer membranes have quantified the binding free energies associated with adsorption, confirming that the process is energetically favorable for materials like PES. researchgate.netntu.edu.sg Similar simulations for this compound would allow for a precise quantification of how the methyl group alters these binding energies, providing a deeper understanding of its sorption behavior in both engineered filtration systems and natural porous media like soil and sediment.

Theoretical Chemistry and Spectroscopic Simulation

The in-depth understanding of the molecular behavior of this compound, a derivative of the synthetic estrogen ethinylestradiol, is greatly enhanced through the application of computational and in silico modeling techniques. These methods provide a powerful lens to investigate its electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level, offering insights that are often complementary to experimental data. Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), allows for the detailed exploration of the molecule's geometry and electronic landscape. Concurrently, spectroscopic simulations provide a means to predict and interpret spectral data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for structural elucidation and characterization.

Quantum chemical calculations, such as those employing DFT, can elucidate the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For this compound, the presence of the electron-rich phenolic ring and the ethynyl (B1212043) group are expected to be the primary contributors to the HOMO and LUMO, respectively. These regions represent the most probable sites for electrophilic and nucleophilic attack.

A hypothetical representation of calculated molecular orbital energies for this compound is presented below. Such data would typically be generated using a specified level of theory and basis set (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Molecular Orbital Properties of this compound

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap 4.90

Note: These values are illustrative and would be determined through specific computational chemistry software.

The simulation of spectroscopic data is an invaluable tool for predicting and confirming the structural features of a molecule. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical NMR and IR spectra.

Simulated ¹H and ¹³C NMR Spectra:

Computational software can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms in this compound. nmrdb.org These predictions are based on the calculated electron density around each nucleus. The simulated spectra can aid in the assignment of experimental NMR signals, especially for complex molecules with overlapping resonances. The presence of the additional methyl group on the aromatic ring in this compound, compared to its parent compound, would be expected to cause noticeable changes in the chemical shifts of the aromatic protons and carbons, as well as introducing a new signal for the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5
Ethynyl CH 2.6 - 2.8
C4-Methyl CH₃ 2.1 - 2.3
C18-Methyl CH₃ 0.8 - 1.0
Steroid Backbone CH, CH₂ 1.0 - 2.5
Hydroxyl OH 4.5 - 5.5 (phenolic), 1.5 - 2.5 (alcoholic)

Note: These are generalized predictions. Actual values depend on the solvent and specific computational method.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C 110 - 160
Ethynyl C 70 - 90
C4-Methyl C 15 - 25
C18-Methyl C 10 - 20
Steroid Backbone C 20 - 60
C17 (bearing OH) 75 - 85

Note: These are generalized predictions and serve as a guide for spectral interpretation.

Simulated Infrared (IR) Spectrum:

Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. osti.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting simulated spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the O-H stretch from the hydroxyl groups, the C≡C-H stretch of the ethynyl group, C-H stretches of the aromatic and aliphatic parts, and C=C stretches of the aromatic ring.

Table 4: Predicted Key Infrared (IR) Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Phenolic O-H Stretch 3600 - 3200 (broad)
Alcoholic O-H Stretch 3500 - 3200 (broad)
Ethynyl C-H Stretch ~3300
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Ethynyl C≡C Stretch 2260 - 2100 (weak)
Aromatic C=C Stretch 1650 - 1450

Note: These are typical frequency ranges and the exact values would be obtained from computational modeling.

The combination of theoretical chemistry and spectroscopic simulation provides a robust framework for investigating the molecular properties of this compound. While the data presented in the tables are illustrative, they represent the type of detailed information that can be obtained from such in silico studies. These computational approaches are essential for a deeper understanding of the structure-property relationships of this and other complex organic molecules.

Future Directions and Methodological Innovations in 4 Methyl Ethinylestradiol Research

Development of Novel Analytical Technologies with Enhanced Sensitivity and Selectivity

The detection of synthetic estrogens like 4-Methyl-ethinylestradiol in complex environmental matrices, such as wastewater and surface water, presents a significant analytical challenge due to their extremely low, yet biologically active, concentrations (sub-ng/L levels). nih.govd-nb.info Future research is focused on overcoming these hurdles by developing analytical technologies with unprecedented sensitivity and selectivity.

Established methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) remain the gold standard. nih.gov However, innovation is geared towards improving sample preconcentration steps, which are crucial for achieving low detection limits. Solid-phase extraction (SPE) is a common technique, with ongoing research into novel sorbent materials, like the hydrophilic-lipophilic copolymer Oasis HLB, to more efficiently capture a broad range of polar and nonpolar hormones from water samples. nih.govd-nb.info

A significant leap forward is anticipated from the development of advanced biosensors. These devices offer the potential for real-time, on-site monitoring without the need for extensive sample preparation. acs.org Key developments include:

Nanomaterial-based Biosensors : Vertically oriented silicon nanowire (vSiNW) arrays functionalized with estrogen receptors (ER-α) have shown promise. acs.orgresearchgate.net These sensors detect the binding of estrogenic compounds through changes in electrical current, offering high sensitivity and signal amplification. researchgate.net

Genetically Engineered Biosensors : Yeast strains, such as Saccharomyces cerevisiae, can be genetically modified to express human estrogen receptors and a reporter gene (e.g., for a fluorescent protein). mdpi.com When an estrogenic compound binds to the receptor, it triggers a measurable signal, providing a direct indication of the compound's biological activity. mdpi.com

Analytical Technique Principle Typical Matrix Reported Limit of Detection (LOD) Key Advantages/Innovations References
GC-MS Gas chromatography separation followed by mass spectrometry detection, often requiring derivatization.Water, Sludge, Soil0.01–0.3 ng/LHigh sensitivity and selectivity; improved with advanced SPE and derivatization techniques. nih.gov, d-nb.info
LC-MS/MS Liquid chromatography separation coupled with tandem mass spectrometry, often without derivatization.Water, Urine< 0.40 µg/LHigh throughput and applicability to both free and conjugated forms; on-line SPE integration. mdpi.com, nih.gov
Silicon Nanowire Biosensor ER-α functionalized silicon nanowires detect binding via electrical signal change.WaterN/A (Proof-of-Principle)High sensitivity, potential for real-time and portable field deployment, low cost. acs.org, researchgate.net
Yeast-based Bioassay Genetically engineered yeast expresses human ER and a reporter gene upon analyte binding.Water5 ng/L (for E2)Measures biological effect, not just presence; useful for pre-screening complex samples. mdpi.com

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Advanced Bioremediation Strategies for Environmental Contamination

Conventional wastewater treatment plants (WWTPs) are often ineffective at completely removing persistent synthetic estrogens, leading to their release into aquatic environments. iwaponline.com Advanced bioremediation strategies are therefore a critical area of research, focusing on harnessing biological processes for the targeted degradation of compounds like this compound.

The recalcitrant nature of the ethinyl group makes synthetic estrogens more resistant to microbial breakdown than their natural counterparts. iwaponline.comiwaponline.com Research has identified specific microorganisms with the ability to degrade these compounds. Ligninolytic fungi and certain bacterial strains have shown potential through cometabolism, where the organism degrades the contaminant while feeding on another substrate. nih.gov

Future strategies are centered on enhancing the efficiency and practicality of these microbial processes:

Specialized Microbial Consortia : Identifying and cultivating consortia of bacteria and fungi that work synergistically to break down synthetic estrogens. Studies have explored the efficacy of activated sludge and night soil-composting microorganisms. iwaponline.com

Enzyme-Catalyzed Degradation : Utilizing extracellular enzymes produced by fungi, such as laccase and peroxidases, which can initiate the breakdown of these complex molecules. nih.gov

Bioaugmentation and Encapsulation : A promising approach involves encapsulating specific degrading bacteria, such as Rhodococcus zopfii and Pseudomonas putida, in protective materials. mdpi.com This "bioreactor" technology protects the microbes and allows for their controlled application in treatment systems, showing significant degradation efficacy within 24 hours in lab studies. mdpi.com

Microorganism/System Degradation Approach Target Compound Reported Degradation Efficiency Key Findings References
Activated Sludge (ASK) Microbial consortiumEthinylestradiol (EE2)Not degradedEffectively degraded natural estrogens (E1, E2, E3) but not the synthetic EE2. iwaponline.com, iwaponline.com
Night Soil-Composting (NSCM) Microbial consortiumEthinylestradiol (EE2)~10%Showed high efficiency for natural estrogens but very limited degradation of EE2. iwaponline.com
Rhodococcus zopfii (encapsulated) Single strain bioaugmentationEthinylestradiol (EE2)86.5% (as sole carbon source)Encapsulation enhances viability; presence of other carbon sources can slightly reduce efficiency. mdpi.com
Pseudomonas putida (encapsulated) Single strain bioaugmentationEthinylestradiol (EE2)73.8% (as sole carbon source)Demonstrates successful biodegradation, though slightly less efficient than R. zopfii in the study. mdpi.com
Ligninolytic Fungi Enzyme-catalyzed degradationEthinylestradiol (EE2)VariableExtracellular enzymes (laccase, peroxidases) are key to degradation. nih.gov

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Integration of Multi-Omics Approaches in Environmental Biological Research

To fully comprehend the impact of this compound on non-human organisms, research is moving beyond single-endpoint measurements (like vitellogenin induction) towards a more holistic, systems-biology level. nih.govfrontiersin.org The integration of multi-omics technologies—transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular perturbations caused by exposure to synthetic estrogens.

Transcriptomics : This has been a widely applied tool to measure genome-wide changes in gene expression (mRNA levels) in organisms like fish exposed to synthetic estrogens. nih.gov Studies on EE2 have revealed its effects on numerous biological pathways, including lipid metabolism, immune response, blood coagulation, and hormone synthesis. nih.govfrontiersin.orgnih.gov

Proteomics : This approach identifies and quantifies the full suite of proteins in a cell or tissue, revealing changes that occur post-transcription. It helps to validate transcriptomic findings and identify proteins directly involved in the toxic response. nih.gov

Metabolomics : By analyzing the profile of small-molecule metabolites, this technique provides a snapshot of the physiological state of an organism. nih.gov It can reveal disruptions in metabolic pathways and help identify novel biomarkers of exposure and effect.

The integration of these datasets allows scientists to construct adverse outcome pathways (AOPs), which link the molecular initiating event (e.g., binding to an estrogen receptor) through a cascade of cellular and physiological changes to an adverse outcome at the organism or population level. nih.gov

Omics Technology Organism/Tissue Studied Key Pathways/Genes Affected by Synthetic Estrogens Research Implications References
Transcriptomics Atlantic Cod (Liver, Pituitary)Gonadotropin and thyroid hormone synthesis, lipid metabolism, vitellogenesis.Reveals potential disruption of both reproductive and homeostatic functions. frontiersin.org, uib.no
Transcriptomics Fathead Minnow (Liver)Protein folding, amino acid activation, blood clotting, xenobiotic metabolism, estrogen receptor alpha.Identifies consistent estrogen-responsive genes and broad cellular impacts. nih.gov
Proteomics Fathead Minnow (Liver)B-lymphocyte differentiation, xenobiotic clearance, low-density lipoprotein oxidation.Helps construct protein networks to understand complex cellular process regulation. nih.gov
Metabolomics Human (Serum)Changes in ceramides, phosphatidylcholines, triglycerides.Although a human study, it shows the potential to identify prothrombotic and oxidative stress markers applicable to wildlife toxicology. nih.gov

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Refinement of Computational Models for Predictive Research

Given the vast number of chemicals in commerce, it is impractical to perform comprehensive toxicological testing on all of them. Computational toxicology, particularly the use of in silico models, is essential for prioritizing chemicals for further evaluation and predicting their potential hazards. frontiersin.orgnih.gov The refinement of these models is a key future direction for assessing the risks of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. frontiersin.orgjove.com These models correlate the chemical structure and physicochemical properties of a compound with its biological activity or toxicity. jove.com Future efforts are focused on:

Expanding Applicability Domains : Developing models trained on larger and more diverse datasets to accurately predict the activity of novel chemical scaffolds, not just those similar to known estrogens. frontiersin.orgoup.com

Integrating Multiple Data Types : Creating more robust models by integrating pharmacological and toxicological data from various sources to characterize compounds, rather than relying solely on a few nuclear receptor interactions. acs.org

Multitasking and Global Models : Building advanced machine learning models that can simultaneously predict toxicity across multiple species and endpoints, providing a more holistic environmental risk assessment. researchgate.net

3D and Mechanism-Based Models : Moving beyond 2D descriptors to use 3D models that simulate the docking of a chemical into the ligand-binding domain of a receptor, like ERα. oup.com This provides mechanistic insight into how the compound might exert its effects.

Model Type Abbreviation Primary Function in EDC Research Future Refinement Direction References
Quantitative Structure-Activity Relationship QSARPredicts toxicity based on chemical structure and properties.Developing global models for multiple species; improving predictivity for novel chemicals. frontiersin.org, jove.com, researchgate.net
Adverse Outcome Pathway AOPProvides a framework linking a molecular event to an adverse outcome.Integrating multi-omics data to define key event relationships more accurately. frontiersin.org, nih.gov
Docking-Based Models 3D ModelingSimulates the physical binding of a chemical to a biological target (e.g., estrogen receptor).Improving accuracy for prospectively identifying new EDCs with novel scaffolds. oup.com
Machine Learning Models (e.g., Random Forest) MLClassifies chemicals and predicts activity using large datasets.Integrating diverse data profiles (pharmacological, toxicological) for more robust predictions. frontiersin.org, acs.org

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Interdisciplinary Research on Environmental Exposure and Non-Human Ecological Impacts

Understanding the true environmental risk of this compound requires interdisciplinary research that connects its presence in the environment to tangible, population-level consequences for wildlife. While laboratory studies are informative, whole-ecosystem experiments and long-term field monitoring provide critical insights into real-world impacts.

Research on the parent compound EE2 has demonstrated that chronic exposure to low, environmentally relevant concentrations can trigger the collapse of entire fish populations. iisd.orgpnas.org This occurs not only through direct reproductive failure (e.g., feminization of males, impaired oogenesis in females) but also through cascading ecological effects. iisd.orgmdpi.com For instance, the decline of a small prey fish species can lead to a subsequent decline in its predators due to food supply loss. iisd.org

Future interdisciplinary research will focus on:

Linking Molecular Effects to Population Dynamics : Integrating data from omics studies with population modeling to predict how molecular-level disruptions translate into long-term changes in population size, structure, and sustainability. nih.gov

Investigating Marine and Coastal Ecosystems : Expanding research beyond freshwater models to understand the impacts on marine species, such as the Gulf pipefish, where synthetic estrogens can alter mating behavior and brood pouch function. frontiersin.org

Studying Mixture Effects : Assessing the combined effects of this compound with other environmental contaminants, as organisms in the wild are exposed to complex chemical mixtures, not single compounds.

Cross-Species Impacts : Examining effects across different wildlife classes, including amphibians, where exposure to synthetic estrogens can lead to reduced hatching success and altered gonadal development. wikipedia.org

This integrated approach, combining analytical chemistry, toxicology, ecology, and computational science, is essential for developing effective management strategies and protecting ecosystems from the subtle but profound impacts of synthetic estrogens like this compound.

Q & A

Q. What analytical methods are recommended for detecting 4-Methyl-ethinylestradiol in environmental or biological samples?

To ensure accurate detection, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for quantification. Validate methods using spiked matrices (e.g., water, plasma) to assess recovery rates (70–120%) and limit of detection (LOD < 1 ng/L). Cross-check against NIST-certified reference materials to minimize matrix interference . For environmental samples, employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex mixtures .

Q. How can researchers design in vitro assays to assess the acute toxicity of this compound?

Use standardized OECD guidelines (e.g., OECD TG 455) with estrogen receptor (ER)-positive cell lines (e.g., MCF-7 or T47D). Include positive controls (e.g., 17β-estradiol) and measure transcriptional activation via luciferase reporter assays. Calculate EC50 values and compare potency ratios to account for batch variability. Validate results with competitive binding assays to confirm receptor specificity .

Q. What experimental controls are critical when studying the endocrine-disrupting effects of this compound in vivo?

For animal models (e.g., zebrafish or rodents), include:

  • Negative controls : Vehicle-only exposure (e.g., DMSO or saline).
  • Positive controls : 17α-ethinylestradiol at known effect concentrations.
  • Blinding : Randomize treatment groups and blind data analysts to reduce bias.
  • Endpoint validation : Measure vitellogenin levels in fish or uterine weight in rodents as biomarkers. Use ANOVA with post-hoc tests to compare group means .

Advanced Research Questions

Q. How should researchers address contradictory data on the bioaccumulation potential of this compound across studies?

Conduct a meta-analysis to identify variables causing discrepancies (e.g., pH, organic carbon content). Use probabilistic modeling (e.g., Monte Carlo simulations) to quantify uncertainty in partition coefficients (log KOW) and biodegradation half-lives. Validate models with field data from longitudinal studies in diverse aquatic ecosystems .

Q. What methodologies are optimal for identifying and quantifying metabolites of this compound in non-target organisms?

Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to screen for phase I/II metabolites (e.g., hydroxylated or glucuronidated forms). Use software (e.g., Compound Discoverer) to annotate unknown peaks via fragmentation patterns and metabolic pathways. Confirm identities with synthetic reference standards and stable isotope tracing .

Q. How can structure-activity relationship (SAR) studies improve the prediction of this compound’s interactions with non-classical estrogen receptors?

Perform molecular docking simulations using crystal structures of ERα/ERβ and membrane-bound GPER. Compare binding affinities of this compound derivatives with modified alkyl or aromatic groups. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Corrogate results with transcriptomic data to map downstream signaling pathways .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound exposure studies?

Use benchmark dose (BMD) modeling with PROAST software to estimate lower confidence limits (BMDL) for threshold effects. Apply Akaike’s Information Criterion (AIC) to select between Hill, log-logistic, or exponential models. For non-monotonic responses, employ Bayesian hierarchical models to account for heteroscedasticity .

Methodological Challenges and Solutions

Q. How can researchers mitigate cross-reactivity issues in immunoassays for this compound?

Optimize antibody specificity via phage display libraries or computational epitope mapping. Pre-treat samples with immunoaffinity columns to remove structurally similar compounds (e.g., natural estrogens). Validate assays with parallel LC-MS/MS analysis to quantify false-positive rates .

Q. What strategies enhance the reproducibility of chronic toxicity studies involving this compound?

Adopt the ARRIVE 2.0 guidelines for experimental reporting. Standardize husbandry conditions (e.g., photoperiod, diet) across labs. Share raw data and code via repositories like Zenodo to enable independent verification. Use inter-laboratory ring tests to assess protocol robustness .

Q. How should ecotoxicological risk assessments integrate data on this compound’s synergistic effects with other contaminants?

Design factorial experiments to test additive, antagonistic, or synergistic interactions (e.g., with bisphenol A or phthalates). Apply the concentration addition (CA) or independent action (IA) models to predict mixture toxicity. Use species sensitivity distributions (SSDs) to derive protective thresholds for multi-stressor environments .

Data Presentation and Validation

Q. What are best practices for visualizing complex datasets on this compound’s environmental fate?

Use heatmaps to display spatial-temporal concentration gradients and principal component analysis (PCA) for multivariate datasets. Annotate chromatograms with m/z ratios and retention times in supplementary materials. Follow FAIR data principles by depositing spectra in public databases (e.g., MassIVE) .

Q. How can researchers validate computational predictions of this compound’s pharmacokinetic parameters?

Compare in silico ADME predictions (e.g., using GastroPlus or Simcyp) with in vivo plasma concentration-time profiles. Perform sensitivity analyses to identify critical inputs (e.g., hepatic clearance rates). Collaborate with analytical labs to generate high-quality in vitro permeability (Caco-2) and microsomal stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.